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molecular formula C15H14O B1295711 (2,5-Dimethylphenyl)(phenyl)methanone CAS No. 4044-60-4

(2,5-Dimethylphenyl)(phenyl)methanone

Cat. No. B1295711
M. Wt: 210.27 g/mol
InChI Key: PJCBRWRFLHBSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041616

Procedure details

Benzoic acid (20 g, 0.16 mole), p-xylene (100 mL), and trifluoromethanesulfonic acid (5 mL) were heated at reflux in a 300 mL flask equipped with a Dean-Stark trap. After 16 hours, the mixture was extracted with 100 mL of 6% aqueous sodium hydroxide, washed with water, dried over magnesium sulfate and evaporated to give 15.4 g (0.073 mole) of 2,5-dimethylbenzophenone. The aqueous sodium hydroxide extract was acidified to give 8.1 g (0.066 mole) of unreacted benzoic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)S(O)(=O)=O.[CH3:18][C:19]1[CH:20]=[CH:21][C:22]([CH3:25])=[CH:23][CH:24]=1>>[CH3:18][C:19]1[CH:20]=[CH:21][C:22]([CH3:25])=[CH:23][C:24]=1[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a 300 mL flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 100 mL of 6% aqueous sodium hydroxide
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.073 mol
AMOUNT: MASS 15.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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